molecular formula C5H6ClN3 B3005177 2-Chloro-4,6-dimethyl-1,3,5-triazine CAS No. 30894-84-9

2-Chloro-4,6-dimethyl-1,3,5-triazine

Cat. No. B3005177
CAS RN: 30894-84-9
M. Wt: 143.57
InChI Key: FGIXHVLABNVHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,6-dimethoxy-1,3,5-triazine is used as a peptide coupling agent for the purification of peptides . It is also used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran .


Synthesis Analysis

The synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine involves several steps. A rapid, facile, and efficient mechanochemical synthesis of amides from carboxylic acids has been developed through an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of PPh3 . The yield of the synthesis is reported to be 89.2% .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4,6-dimethoxy-1,3,5-triazine is C5H6ClN3O2 . Its molecular weight is 175.57 . The structure of the compound can be represented by the SMILES string COc1nc(Cl)nc(OC)n1 .


Chemical Reactions Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a stable, yet highly reactive, peptide coupling agent . It is used in various chemical reactions, including the preparation of 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts, via reaction with various tertiary amines .


Physical And Chemical Properties Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a solid substance . Its melting point is reported to be between 71-74 °C (lit.) .

Scientific Research Applications

Synthesis of 2-Azetidinones

2-Chloro-4,6-dimethyl-1,3,5-triazine is used in the synthesis of 2-azetidinones . 2-Azetidinones, also known as β-lactams, are important compounds that attract a huge amount of interest for both synthetic and pharmaceutical applications . They are a wide class of antibiotics including penams, cephems, penems, monobactams, carbapenems, and trinems .

Peptide Coupling Agent

This compound is used as a peptide coupling agent for the purification of peptides . It is reported as a useful coupling reagent for this purpose .

Preparation of Bis (4,6-dimethoxy-1,3,5-triazin-2-yl) Ether

2-Chloro-4,6-dimethyl-1,3,5-triazine may be used in the preparation of bis (4,6-dimethoxy-1,3,5-triazin-2-yl) ether, via reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine .

Preparation of 2- (4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium Salts

This compound can be used in the preparation of 2- (4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts, via reaction with various tertiary amines .

Synthesis of 4- (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride

2-Chloro-4,6-dimethyl-1,3,5-triazine is used in the synthesis of 4- (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran .

Staudinger Reaction

This compound is used in the Staudinger reaction, a chemical reaction used to synthesize β-lactams . The Staudinger reaction is a [3+2] cycloaddition between a ketene and an imine to form a β-lactam .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4,6-dimethyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-7-4(2)9-5(6)8-3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIXHVLABNVHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dimethyl-1,3,5-triazine

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